Ethyl 4-nitrobenzene-1-carboximidate hydrochloride
Overview
Description
Ethyl 4-nitrobenzene-1-carboximidate hydrochloride is a chemical compound used in scientific research. It is a type of carboximidate, which are organic compounds that can be thought of as esters formed between an imidic acid (R-C (=NR’)OH) and an alcohol, with the general formula R-C (=NR’)OR" .
Synthesis Analysis
Imidates, such as this compound, may be generated by a number of synthetic routes . They are generally formed by the Pinner reaction, which proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, which are sometimes referred to as Pinner salts .Molecular Structure Analysis
The molecular formula of this compound is C9H11ClN2O3 . It is also known as imino ethers, since they resemble imines (>C=N-) with an oxygen atom connected to the carbon atom of the C=N double bond .Chemical Reactions Analysis
Carboximidates are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines . Aliphatic imidates react with an excess of alcohol under acid catalysis to form orthoesters RC (OR) 3 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 230.64824 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) has been used in the Lossen rearrangement for synthesizing hydroxamic acids from carboxylic acids. This process involves the conversion of carboxylic acids to their corresponding hydroxamic acids, followed by the synthesis of ureas through the reaction with an amine. This method is noted for its good yields, absence of racemization, compatibility with various protecting groups, and environmental friendliness due to the recyclability of byproducts (Thalluri, Manne, Dev, & Mandal, 2014).
Ethoxylation and Kinetic Studies
The ethoxylation of p-chloronitrobenzene, a reaction related to ethyl 4-nitrobenzene-1-carboximidate hydrochloride, has been studied using ultrasound irradiation and phase-transfer catalysts. This research focuses on the kinetics of nucleophilic substitution reactions, providing insights into the effects of various factors like catalyst amount, agitation speed, and temperature on the reaction conversion (Wang & Rajendran, 2007).
Chiral 1′,2′-Seco-Nucleosides Synthesis
A practical and efficient synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride (a compound structurally similar to this compound) has been described. This synthesis is part of the process for forming chiral 1′,2′-seco-nucleosides of ribavirin, showcasing the compound's potential in nucleoside modification (Vemishetti, Leiby, Abushanab, & Panzica, 1988).
Dissociative Electron Attachment Studies
Research into temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including structures related to this compound, provides valuable information on the electronic properties and behavior of these compounds under electron impact. This knowledge is crucial for understanding the fundamental interactions in gas-phase chemistry and physics (Asfandiarov et al., 2007).
Properties
IUPAC Name |
ethyl 4-nitrobenzenecarboximidate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-3-5-8(6-4-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCWXDCMAFVBLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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